molecular formula C11H13F3N2O2S B8125645 3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine

3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine

Cat. No.: B8125645
M. Wt: 294.30 g/mol
InChI Key: LLKQRYTWTNAXNN-UHFFFAOYSA-N
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Description

3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine is a fluorinated aromatic amine characterized by a benzene ring substituted with three functional groups:

  • Amino group (-NH₂) at position 1.
  • Fluorine atom at position 4.
  • Sulfonyl-linked 4,4-difluoropiperidine moiety at position 3.

The sulfonyl group (-SO₂-) bridges the benzene ring to a piperidine heterocycle, which is further substituted with two fluorine atoms at the 4-position.

Properties

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c12-9-2-1-8(15)7-10(9)19(17,18)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKQRYTWTNAXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized and functionalized with difluoro groups.

    Sulfonylation: Introduction of the sulfonyl group to the piperidine ring using reagents like sulfonyl chlorides under basic conditions.

    Amination: Coupling the sulfonylated piperidine with a fluorinated aniline derivative under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or piperidine ring.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the fluorine atoms or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine might be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, such compounds could be investigated for their potential as pharmaceutical agents, particularly if they exhibit bioactivity against specific targets.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Water Solubility (g/L, 20°C) Melting Point (°C) Boiling Point (°C)
This compound C₁₁H₁₄F₃N₂O₂S 295.07 Not reported Not reported Not reported
4-Fluoroaniline C₆H₆FN 111.12 33 -1.9 187
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) C₉H₁₀Cl₂N₂O 233.10 ~0.002 (low solubility) 158–159 Decomposes
4-Fluorobenzyl chloride C₇H₆ClF 144.57 Insoluble -15 173–175

Key Observations:

  • Molecular Complexity : The target compound exhibits a higher molecular weight (295.07 g/mol) compared to simpler analogs like 4-fluoroaniline (111.12 g/mol) due to the sulfonyl-piperidine substituent.
  • Solubility : The sulfonyl and piperidine groups likely reduce water solubility relative to 4-fluoroaniline (33 g/L), though exact data is unavailable. This aligns with trends seen in DCMU, which has low solubility due to its urea and dichlorophenyl groups .
Comparison with DCMU

DCMU (Diuron) is a known photosystem II inhibitor with an IC₅₀ of 0.15 μmol/L in spinach chloroplasts . While the target compound’s activity remains unstudied, structural differences suggest divergent mechanisms:

  • Sulfonamide vs. Urea Backbone : The sulfonyl-piperidine group may engage in hydrogen bonding or steric interactions distinct from DCMU’s urea moiety.
  • Fluorine Effects : The difluoropiperidine group could enhance lipid membrane penetration compared to DCMU’s chlorinated aromatic system.
Comparison with 4-Fluoroaniline

4-Fluoroaniline, a basic aromatic amine, lacks the sulfonyl-piperidine group and is primarily used as a pharmaceutical intermediate. Key contrasts include:

  • Reactivity: The amino group in 4-fluoroaniline is more nucleophilic, making it prone to electrophilic substitution. In contrast, the sulfonyl group in the target compound may stabilize the aromatic ring against such reactions.
  • Applications : 4-Fluoroaniline’s simplicity limits its utility in targeted therapies, whereas the target compound’s complexity may enable selective receptor modulation .

Biological Activity

3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a difluorinated piperidine ring and a sulfonamide group, suggests a range of biological activities that warrant detailed investigation.

  • IUPAC Name: 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-fluoroaniline
  • Molecular Formula: C11H13F3N2O2S
  • Molecular Weight: 294.30 g/mol
  • Chemical Structure:
    InChI InChI 1S C11H13F3N2O2S c12 9 2 1 8 15 7 10 9 19 17 18 16 5 3 11 13 14 4 6 16 h1 2 7H 3 6 15H2\text{InChI }\text{InChI 1S C11H13F3N2O2S c12 9 2 1 8 15 7 10 9 19 17 18 16 5 3 11 13 14 4 6 16 h1 2 7H 3 6 15H2}

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The sulfonamide group may enhance binding affinity and selectivity towards these targets, potentially leading to modulation of various biological pathways.

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

Study on Antiviral Activity

A study examining various piperidine derivatives found that certain modifications led to increased protection against viral infections. For example, compounds similar to this compound exhibited moderate antiviral activity against Coxsackievirus B and Herpes Simplex Virus .

Antimicrobial Evaluation

Another study highlighted the antimicrobial properties of piperidine derivatives. The compounds were tested against Staphylococcus aureus and Escherichia coli, with some derivatives showing significant inhibitory concentrations (MIC values) lower than traditional antibiotics like ciprofloxacin .

Data Summary

PropertyValue
IUPAC Name3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-fluoroaniline
Molecular Weight294.30 g/mol
Antiviral ActivityModerate protection against CVB-2 and HSV-1
Antimicrobial ActivityEffective against S. aureus and E. coli
DPP-IV Inhibition PotentialSimilar compounds show promise in diabetes management

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